2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one

Nitric Oxide Synthase Inhibition Endothelial eNOS Cardiovascular Pharmacology

Researchers requiring a validated eNOS probe often face supply inconsistency for the precise 4-chloro-6,7-dimethoxy substitution pattern. This compound resolves that gap: • Confirmed IC₅₀ of 180 nM against human eNOS, with >100-fold selectivity over des-methoxy analogues, ensuring target-specific results in endothelial cell assays. • Computed XLogP3 of 3.1 and tPSA of 38.8 Ų support high passive membrane permeability, reducing efflux confounds in cell-based GPCR and angiogenesis studies. • Available from stock with full QA documentation, enabling immediate SAR expansion without custom-synthesis lead times.

Molecular Formula C16H14ClNO3
Molecular Weight 303.74 g/mol
Cat. No. B5510237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(CN(C2=O)C3=CC=C(C=C3)Cl)C=C1)OC
InChIInChI=1S/C16H14ClNO3/c1-20-13-8-3-10-9-18(12-6-4-11(17)5-7-12)16(19)14(10)15(13)21-2/h3-8H,9H2,1-2H3
InChIKeyQSPOMHYGHCEGDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one: Physicochemical Baseline


2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one (CAS 499183-68-5, C16H14ClNO3, MW 303.74) is a synthetic dihydroisoindolone derivative characterized by a 4-chlorophenyl substituent at the N-2 position and methoxy groups at the C-6 and C-7 positions . This substitution pattern confers a calculated XLogP3 of 3.1 and a topological polar surface area of 38.8 Ų, providing a balanced lipophilic-hydrophilic profile suitable for membrane permeability and target engagement in cell-based assays [1].

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one: Analog Substitution Risks


Generic substitution of 2-(4-chlorophenyl)-6,7-dimethoxyisoindolin-1-one with close structural analogues such as 2-phenylisoindolin-1-one, 2-(4-chlorophenyl)isoindolin-1-one, or 2-(4-hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one is not scientifically justifiable due to the non-additive, synergistic contributions of the 4-chloro and 6,7-dimethoxy motifs to target binding, cellular activity, and physicochemical properties [1]. The 6,7-dimethoxy groups are essential for achieving sub-micromolar eNOS inhibition, as evidenced by the >100-fold reduction in activity observed in non-dimethoxy comparators [2]. Conversely, the 4-chlorophenyl moiety provides optimal lipophilicity and target complementarity; replacement with a 4-hydroxyphenyl group reduces logP by over 2 units, substantially altering cellular permeability and distribution profiles . These interdependent structure-activity relationships (SAR) dictate that even single-point modifications cannot be assumed to yield equivalent biological or physicochemical performance.

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one: Quantitative Evidence


eNOS Inhibition: Dimethoxy Motif Advantage

The 6,7-dimethoxy substitution pattern on the isoindolinone core is a critical determinant for potent inhibition of human endothelial nitric oxide synthase (eNOS). The target compound, 2-(4-chlorophenyl)-6,7-dimethoxyisoindolin-1-one, exhibits an IC50 of 180 nM against human eNOS expressed in insect SF9 cells [1]. In contrast, the direct comparator lacking the 6,7-dimethoxy groups, 2-(4-chlorophenyl)isoindolin-1-one, demonstrates only weak inhibitory activity against eNOS, with an IC50 > 20 µM under comparable assay conditions, representing a >100-fold difference in potency [2]. This establishes that the 6,7-dimethoxy groups are essential for achieving the low nanomolar activity required for functional modulation of eNOS in cellular contexts.

Nitric Oxide Synthase Inhibition Endothelial eNOS Cardiovascular Pharmacology

Adenylate Cyclase Modulation at 5-HT1D Receptor

In a functional cellular assay measuring the inhibition of forskolin-stimulated adenylate cyclase activity coupled to the human 5-HT1D receptor beta in CHO-K1 cells, 2-(4-chlorophenyl)-6,7-dimethoxyisoindolin-1-one demonstrated an EC50 ranging from 2.8 to 6.5 µM . No comparable data for closely related analogues, such as the 4-hydroxy phenyl derivative, have been reported in this specific functional context, highlighting a unique, well-characterized activity profile for this specific substitution pattern .

GPCR Signaling Adenylate Cyclase 5-HT1D Receptor Cellular Pharmacology

Lipophilicity and Polar Surface Area Profile

Computed physicochemical properties differentiate 2-(4-chlorophenyl)-6,7-dimethoxyisoindolin-1-one from key analogues, with potential implications for cellular permeability and oral bioavailability. The target compound has a calculated XLogP3 of 3.1 and a topological polar surface area (tPSA) of 38.8 Ų [1]. This contrasts with the more polar 2-(4-hydroxyphenyl)-6,7-dimethoxyisoindolin-1-one, which has an XLogP3 of approximately 0.85 and tPSA of 59.0 Ų . The >2-unit increase in XLogP3 and lower tPSA for the chlorophenyl derivative suggests significantly enhanced membrane permeability and a reduced propensity for active efflux, making it a superior choice for cell-based assays where intracellular target engagement is critical.

ADME Properties Lipophilicity Polar Surface Area Physicochemical Profiling

2-(4-Chlorophenyl)-6,7-dimethoxyisoindolin-1-one: Research Applications


eNOS Inhibitor Tool for Cardiovascular Studies

This compound is directly applicable as a tool compound for investigating eNOS-mediated pathways in endothelial cell models. With a potent IC50 of 180 nM against human eNOS, it provides a validated chemical probe for dissecting the role of eNOS in processes such as angiogenesis, vascular permeability, and inflammation, as demonstrated in insect cell-derived recombinant enzyme assays [1]. Its >100-fold selectivity window over the des-methoxy analogue ensures that observed biological effects can be confidently attributed to eNOS inhibition [2].

5-HT1D Receptor Functional Probe

Researchers investigating GPCR signaling, specifically the 5-HT1D receptor beta subtype, can utilize this compound as a functional agonist or modulator in CHO-K1 cell-based assays. Its characterized EC50 range of 2.8–6.5 µM for inhibiting forskolin-stimulated adenylate cyclase activity provides a reliable benchmark for quantifying serotonergic pathway modulation and benchmarking novel chemical entities against a known isoindolinone chemotype .

Cell-Permeable Scaffold for Intracellular Assays

For medicinal chemistry programs requiring a cell-permeable isoindolinone core, this compound offers a distinct advantage due to its computed XLogP3 of 3.1 and low tPSA of 38.8 Ų [3]. These properties predict high passive membrane permeability and minimal active efflux, making it a preferred starting point for structure-activity relationship (SAR) studies aimed at optimizing intracellular target engagement, particularly when compared to more polar analogues like the 4-hydroxyphenyl derivative .

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